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Compound of Interest

Compound Name: cis-3-Octen-1-ol

Cat. No.: B1661926

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for cis-3-Octen-1-ol, a
volatile organic compound with applications in the flavor, fragrance, and pharmaceutical
industries. To offer a comprehensive analytical perspective, its spectral characteristics are
compared against its geometric isomer, trans-3-Octen-1-ol. The data presented herein,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are
essential for the unambiguous identification, purity assessment, and structural elucidation of
these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for cis-3-Octen-1-ol and trans-3-
Octen-1-ol, facilitating a direct comparison of their structural nuances.

'H NMR Spectroscopy Data
Solvent: CDCls
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Assignment cis-3-Octen-1-ol trans-3-Octen-1-ol
H1 (-CH20H) ~3.65 ppm () ~3.64 ppm (1)

H2 (-CH2CH20H) ~2.35 ppm (q) ~2.29 ppm (q)

H3 (=CH-CH20H) ~5.55 ppm (m) ~5.58 ppm (m)

H4 (-CH=CH-CHz2-) ~5.40 ppm (m) ~5.42 ppm (m)

H5 (-CH2-CH=) ~2.05 ppm (q) ~2.03 ppm (q)

H6 (-CH2-CH2-CH=) ~1.30 ppm (m) ~1.29 ppm (m)

H7 (-CH2-CHs) ~1.30 ppm (m) ~1.29 ppm (m)

H8 (-CHs) ~0.90 ppm (1) ~0.89 ppm (1)

-OH Variable Variable

Note: Chemical shifts () are reported in parts per million (ppm) relative to tetramethylsilane

(TMS). Multiplicity is indicated as (t) for triplet, and (q) for quartet, (m) for multiplet.

3C NMR Spectroscopy Data

Solvent: CDCIz

Assignment cis-3-Octen-1-ol trans-3-Octen-1-ol

C1 (-CH20H) ~62.3 ppm ~62.4 ppm

C2 (-CH2CH20H) ~32.6 ppm ~32.7 ppm

C3 (=CH-CHz20H) ~129.5 ppm ~130.8 ppm

C4 (-CH=CH-CHz3z-) ~125.0 ppm ~125.7 ppm

C5 (-CH2-CH=) ~27.2 ppm ~34.8 ppm

C6 (-CH2-CH2-CH=) ~31.8 ppm ~31.5 ppm

C7 (-CH2-CHs) ~22.6 ppm ~22.6 ppm

C8 (-CHs) ~14.1 ppm ~14.0 ppm
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Note: Chemical shifts () are reported in parts per million (ppm) relative to tetramethylsilane

(TMS).

Infrared (IR) Spectroscopy Data

Vibrational Mode

cis-3-Octen-1-ol (cm™1)

trans-3-Octen-1-ol (cm™1)

O-H Stretch (broad) ~3330 ~3330

C-H Stretch (sp?) ~2960-2870 ~2960-2870
C=C Stretch ~1655 ~1670 (weak)
C-O Stretch ~1050 ~1050

=C-H Bend (cis) ~725 -

=C-H Bend (trans) - ~970

Note: Wavenumbers are reported in cm~2.

Mass Spectrometry (MS) Data

lonization Mode: Electron lonization (EI)

Relative Intensity

Relative Intensity

m/z , Proposed Fragment
(%) - cis (%) - trans

128 Low Low [M]* (Molecular lon)

110 Moderate Moderate [M-H20]*

99 Moderate Moderate [M-CzHs]*

81 High High [CeHo]*

67 High High [CsH7]*

55 Base Peak Base Peak [CaH7]*

41 High High [CsHs]*
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Note: m/z refers to the mass-to-charge ratio. The fragmentation patterns for the cis and trans
isomers are very similar due to the high energy of electron ionization.

Experimental Protocols

The data presented in this guide are typically acquired using the following standard
methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of approximately 5-10 mg of the analyte (e.g., cis-3-Octen-1-
ol) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCIs)
in a standard 5 mm NMR tube. A small amount of a reference standard, such as
tetramethylsilane (TMS), is added for chemical shift calibration.

e Instrumentation: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer, typically operating at a magnetic field strength of 300 MHz or higher for
protons.

o Data Acquisition: For *H NMR, standard parameters include a 90° pulse width, a relaxation
delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For 13C NMR, proton
decoupling is employed to simplify the spectrum, and a longer relaxation delay may be
necessary for quaternary carbons.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the
resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the
TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like cis-3-Octen-1-ol, a thin film is prepared by
placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

 Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the beam path, and the sample spectrum is acquired. The
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instrument software automatically ratios the sample spectrum to the background to generate
the final transmittance or absorbance spectrum. Typically, 16 to 32 scans are co-added to
improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400
cm~L,

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of the analyte in a volatile solvent (e.g.,
dichloromethane or hexane) is prepared.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source is used.

Gas Chromatography: A small volume (typically 1 pL) of the sample solution is injected into
the GC inlet, which is heated to vaporize the sample. The vaporized sample is carried by an
inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5 or a polar
Carbowax column). The column temperature is programmed to ramp up, separating the
components of the sample based on their boiling points and interactions with the column's
stationary phase.

Mass Spectrometry: As the separated components elute from the GC column, they enter the
ion source of the mass spectrometer. In the El source, the molecules are bombarded with
high-energy electrons (typically 70 eV), causing them to ionize and fragment. The resulting
ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a
guadrupole) and detected.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and

comparison of cis-3-Octen-1-ol.
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Caption: Workflow for the spectroscopic analysis of cis-3-Octen-1-ol.

¢ To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Data of cis-
3-Octen-1-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1661926#spectroscopic-data-comparison-for-cis-3-
octen-1-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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